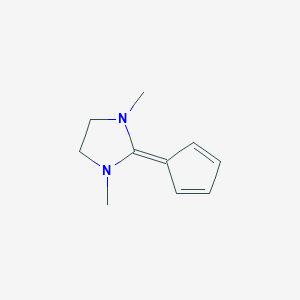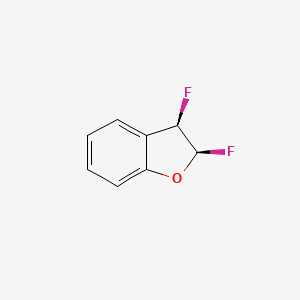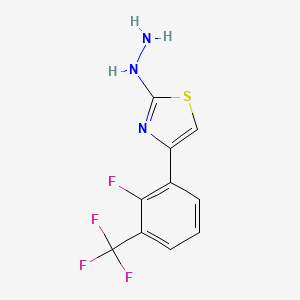
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole is a synthetic organic compound that features a thiazole ring substituted with a hydrazinyl group and a phenyl ring bearing fluoro and trifluoromethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the thiazole derivative with hydrazine hydrate under reflux conditions.
Substitution on the Phenyl Ring: The fluoro and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving hydrazinyl or thiazole-containing compounds.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The hydrazinyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenyl isothiocyanate: This compound also contains a trifluoromethyl group and a phenyl ring but differs in the presence of an isothiocyanate group instead of a thiazole ring.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: This compound shares the fluoro and trifluoromethyl substituents on the phenyl ring but has a boronic acid group instead of a thiazole ring.
Uniqueness
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole is unique due to the combination of its thiazole ring, hydrazinyl group, and fluoro and trifluoromethyl substituents. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.
Propiedades
Número CAS |
886504-96-7 |
|---|---|
Fórmula molecular |
C10H7F4N3S |
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
[4-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H7F4N3S/c11-8-5(7-4-18-9(16-7)17-15)2-1-3-6(8)10(12,13)14/h1-4H,15H2,(H,16,17) |
Clave InChI |
OVHRPVSIBUDXSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CSC(=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




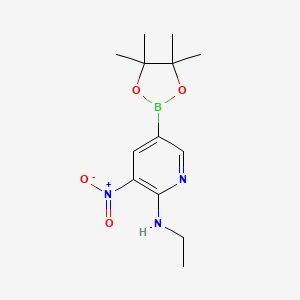
![6-Nitrobenzo[d]isothiazole](/img/structure/B11768459.png)

![(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11768473.png)
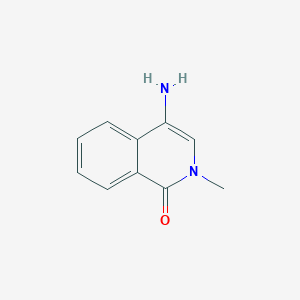
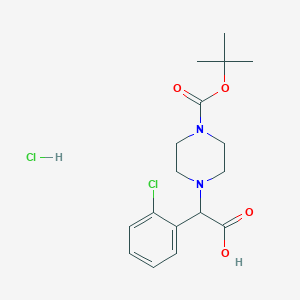
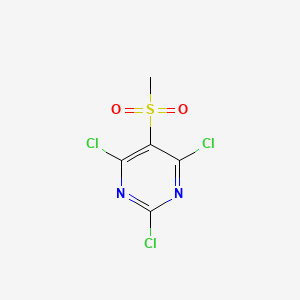
![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine](/img/structure/B11768504.png)
